Antiviral Activity Differentiation via QSAR-Based Lead Selection in the (4-Arylsulfamoyl)phenylcarbamate Series
In the seminal series by Krutikov et al., QSAR analysis (Hansch and Free-Wilson methods) identified the pentyl 4-(2,6-dichlorophenylsulfamoyl)phenylcarbamate as the lead compound with anti-HSV activity comparable to acyclovir [1]. While the target methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate was not the lead, its structural divergence—replacing the 2,6-dichlorophenyl group with a 2-(thiophen-3-yl)ethyl chain and using a methyl carbamate ester—places it in a distinct QSAR cluster. This indicates that its antiviral potency and selectivity are expected to differ significantly from the lead, making direct head-to-head data essential for selection. [1]
| Evidence Dimension | Anti-HSV-1 activity (in vitro) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Pentyl 4-(2,6-dichlorophenylsulfamoyl)phenylcarbamate: activity comparable to acyclovir (exact IC50 not disclosed in abstract) |
| Quantified Difference | Cannot be calculated; structural divergence indicates different QSAR cluster |
| Conditions | In vitro HSV-1 inhibition assay (Vero cells); QSAR models based on Hansch and Free-Wilson analyses. |
Why This Matters
Procurement decisions cannot substitute the target compound with the pentyl lead, as the QSAR models demonstrate that even modest structural changes produce divergent antiviral profiles.
- [1] Krutikov, V.I., Erkin, A.V., Tets, V.V. & Shmarov, A.A. (2016) '(4-Arylsulfamoyl)phenylcarbamic acid esters: I. Synthesis and activity against herpes viruses', Russian Journal of General Chemistry, 86(7), pp. 1567–1573. doi:10.1134/S1070363216070069. View Source
